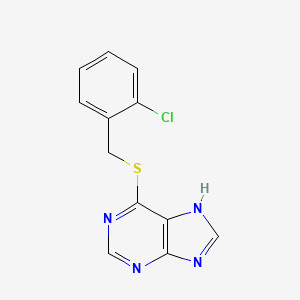

Purine, 6-((o-chlorobenzyl)thio)-

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-chlorophenyl)methylsulfanyl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITSATWAZDKOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198731 | |

| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-68-1 | |

| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine, 6-[(o-chlorobenzyl)thio]- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Purine, 6 O Chlorobenzyl Thio and Its Derivatives

Established Synthetic Routes to the 6-Mercaptopurine (B1684380) Scaffold

The synthesis of 6-((o-chlorobenzyl)thio)purine fundamentally relies on the availability of its precursor, 6-mercaptopurine (6-MP). The 6-mercaptopurine scaffold is a cornerstone in purine (B94841) chemistry, and its synthesis has been a subject of extensive research.

Historically, a prevalent method for creating the 6-mercaptopurine scaffold involves the treatment of hypoxanthine (B114508) with a thiation agent. For instance, refluxing hypoxanthine with phosphoryl chloride in the presence of a base like N,N-dimethylaniline can yield 6-chloropurine (B14466). google.com This intermediate is then readily converted to 6-mercaptopurine by reaction with a sulfur source, such as potassium hydrosulfide. google.com

Another classical approach builds the purine ring system from substituted pyrimidine (B1678525) precursors. google.com This involves the cyclization of 5,6-diaminopyrimidines. avcr.cz While highly versatile for creating a variety of substituted purines, the synthesis of 6-substituted purines specifically can be a more complex, multi-step process. avcr.cz

More direct methods have also been established. One key route involves the reaction of hypoxanthine with phosphorus pentasulfide in a high-boiling point solvent like pyridine. This one-step conversion is efficient for producing 6-mercaptopurine, which serves as the immediate precursor for the title compound.

Table 1: Comparison of Selected Synthetic Routes to 6-Mercaptopurine

| Starting Material | Key Reagents | Intermediate | Key Advantages |

| Hypoxanthine | Phosphoryl Chloride, N,N-dimethylaniline | 6-Chloropurine | Stepwise control, allows for diverse 6-substitutions. google.com |

| Hypoxanthine | Phosphorus Pentasulfide, Pyridine | N/A (Direct Thiation) | Fewer steps, efficient for direct 6-MP synthesis. |

| Substituted Pyrimidine | Various (multi-step) | 5,6-Diaminopyrimidine | High versatility for analog synthesis. google.comavcr.cz |

Targeted Synthesis of 6-((o-chlorobenzyl)thio)purine

The specific synthesis of Purine, 6-((o-chlorobenzyl)thio)- (also known as 6-((2-chlorobenzyl)thio)-9H-purine) is typically achieved through the S-alkylation of 6-mercaptopurine. nist.gov This reaction is a standard nucleophilic substitution where the thiol group of 6-mercaptopurine attacks the benzylic carbon of an o-chlorobenzyl halide.

The general procedure involves dissolving 6-mercaptopurine in a suitable solvent, often an alcohol like ethanol (B145695) or a polar aprotic solvent, in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the thiol group to form a more nucleophilic thiolate anion. Subsequently, 2-chlorobenzyl chloride (or bromide) is added to the reaction mixture. The thiolate anion then displaces the halide, forming the desired thioether linkage and yielding 6-((o-chlorobenzyl)thio)purine. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). iiste.org

Strategies for Derivatization and Analog Synthesis

The purine scaffold is a rich platform for chemical modification, allowing for the synthesis of a wide array of analogs to explore structure-activity relationships. rsc.org These strategies can be broadly categorized by modifications to the purine ring itself or to the benzylthio side chain.

Exploration of Substituent Effects on Purine Ring System

Modifying the purine core while keeping the 6-((o-chlorobenzyl)thio) moiety constant allows for systematic investigation of how different functional groups on the heterocyclic system influence the molecule's properties. nih.gov

N9-Alkylation: The N9 position of the purine ring is a common site for derivatization. Alkylation at this position can be achieved by reacting the parent compound with various alkyl halides in the presence of a base.

C2 and C8 Substitution: Introducing substituents at the C2 and C8 positions of the purine ring offers another avenue for creating analogs. This often requires starting with a pre-functionalized purine or pyrimidine precursor. google.com Cross-coupling reactions, such as Suzuki or Stille couplings on halogenated purine intermediates, have become powerful tools for introducing aryl or other carbon-based substituents at these positions. avcr.cz Computational studies have shown that substituents at the C8-position have a stronger influence on the electronic structure of the purine ring compared to those at the C2-position. nih.gov

Modifications of the Benzylthio Moiety

Altering the structure of the benzyl (B1604629) group provides a direct way to probe the steric and electronic requirements of the substituent at the 6-position. This is typically achieved by reacting 6-mercaptopurine with a diverse library of substituted benzyl halides. researchgate.net

For example, analogs can be synthesized using:

Benzyl halides with different halogen substituents (e.g., fluoro, bromo, iodo) at various positions on the benzene (B151609) ring.

Benzyl halides with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano).

Benzyl halides with increased steric bulk (e.g., using a methylbenzyl chloride).

Table 2: Examples of Reagents for Analog Synthesis

| Modification Target | Reagent Class | Example Reagent | Resulting Moiety |

| N9 Position | Alkyl Halides | Iodomethane | N9-Methyl |

| C2/C8 Positions | Arylboronic Acids | Phenylboronic Acid | C2/C8-Phenyl |

| Benzyl Ring | Substituted Benzyl Halides | 4-Fluorobenzyl Bromide | 4-Fluorobenzylthio |

| Benzyl Ring | Substituted Benzyl Halides | 4-Nitrobenzyl Chloride | 4-Nitrobenzylthio |

Green Chemistry Approaches in Purine Derivative Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including purine derivatives. rsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of 6-thiopurine derivatives, several green methodologies are being explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of hydrazinyl derivatives from 6-mercaptopurine has been shown to be efficient under reflux, a method that can be potentially adapted to microwave conditions for further optimization. iiste.org

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates can greatly improve efficiency and reduce solvent waste. One-pot, three-component reactions have been successfully used to generate diverse purine analogues under green conditions. rsc.org

Use of Greener Solvents: Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. The synthesis of N-(purin-6-yl)amino carboxylic acids has been successfully conducted in aqueous sodium carbonate solution. nih.gov

These green chemistry strategies are vital for the sustainable development of synthetic routes to complex molecules like Purine, 6-((o-chlorobenzyl)thio)- and its analogs.

Advanced Structural Elucidation and Conformational Analysis

Application of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of complex organic molecules in solution. For "Purine, 6-((o-chlorobenzyl)thio)-", techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals, including those of the purine (B94841) core and the o-chlorobenzylthio substituent. Furthermore, through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide crucial information about the preferred orientation of the o-chlorobenzyl group relative to the purine ring system, revealing key conformational preferences in solution.

X-ray Crystallography Studies of Purine, 6-((o-chlorobenzyl)thio)- and its Co-crystals

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. A crystallographic study of "Purine, 6-((o-chlorobenzyl)thio)-" would reveal the exact conformation adopted in the crystalline lattice. This includes the planarity of the purine ring, the geometry of the thioether linkage, and the spatial disposition of the o-chlorobenzyl group. Analysis of the crystal packing would also uncover intermolecular interactions, such as hydrogen bonds and π-stacking, which are vital for understanding the solid-state properties and can inform the design of co-crystals with specific architectures.

Chiroptical Spectroscopy for Stereochemical Investigations

While "Purine, 6-((o-chlorobenzyl)thio)-" is not inherently chiral, chiroptical spectroscopic techniques, such as circular dichroism (CD), could become relevant if the molecule is studied in a chiral environment, such as when bound to a chiral receptor or protein. Induced CD signals could provide information about the conformation of the molecule upon binding. Additionally, if chiral derivatives of this compound were to be synthesized, chiroptical methods would be essential for determining their absolute stereochemistry.

Molecular Interactions and Mechanistic Biochemical Investigations in Vitro and Cellular Systems

Identification and Characterization of Molecular Targets

Molecular targeting studies are crucial for defining the precise mechanism of action of a chemical entity. This includes investigations into enzyme inhibition, receptor binding, and interactions with nucleic acids or other proteins.

A thorough search of scientific databases and peer-reviewed literature did not yield any specific studies detailing the enzyme inhibition kinetics for Purine (B94841), 6-((o-chlorobenzyl)thio)-. There is no available data on its inhibitory constants (Kᵢ), IC₅₀ values against specific enzymes, or whether it acts as a competitive, non-competitive, or mechanism-based inhibitor.

Interactive Table 1: Enzyme Inhibition Data for Purine, 6-((o-chlorobenzyl)thio)-

| Enzyme Target | IC₅₀ | Kᵢ | Type of Inhibition | Source |

|---|

No published receptor binding assays or allosteric modulation studies for Purine, 6-((o-chlorobenzyl)thio)- were found. Consequently, there is no information available regarding its affinity for any known cellular receptors or its capacity to act as an allosteric modulator.

Interactive Table 2: Receptor Binding Affinity for Purine, 6-((o-chlorobenzyl)thio)-

| Receptor | Binding Affinity (K_d) | Assay Type | Source |

|---|

Direct investigations into the interaction of Purine, 6-((o-chlorobenzyl)thio)- with DNA or RNA have not been reported in the available scientific literature. There are no studies describing its binding constants, mode of binding (e.g., intercalation, groove binding), or any potential to cause nucleic acid damage or interfere with replication or transcription processes directly.

The capacity of Purine, 6-((o-chlorobenzyl)thio)- to modulate protein-protein interactions has not been documented. Research in this area is required to determine if the compound can disrupt or stabilize specific protein complexes within the cell.

Cellular Biochemistry and Pathway Perturbations in Non-Human Cell Lines

Understanding a compound's effect on cellular biochemistry provides insight into its broader biological impact. This includes its metabolism within the cell and how it may alter metabolic pathways.

There are no specific studies on the intracellular metabolism or metabolite profiling of Purine, 6-((o-chlorobenzyl)thio)- in any non-human cell lines. The metabolic fate of the o-chlorobenzylthio moiety and the potential for the purine scaffold to be processed by cellular enzymes remains uninvestigated. It is unknown whether the compound is metabolized into active, inactive, or toxic byproducts within the cell.

Modulation of Signal Transduction Cascades

The modulation of signal transduction cascades is a key aspect of the biological activity of 6-((o-chlorobenzyl)thio)purine. While the precise mechanisms are still under investigation, its structural resemblance to adenosine (B11128) and guanosine, which are integral to numerous signaling pathways, suggests a basis for its activity. It is plausible that this compound could interact with purinergic receptors or other ATP/GTP-binding proteins, thereby influencing downstream signaling events. The o-chlorobenzyl group introduces a significant steric and electronic modification that could dictate its binding affinity and specificity for various protein targets within these cascades. Further research is necessary to elucidate the specific pathways modulated by this compound and the key molecular switches it affects.

Cell Cycle Regulation and Apoptosis Induction in Non-Human Cell Lines

Investigations in non-human cell lines have demonstrated that 6-((o-chlorobenzyl)thio)purine can exert significant effects on cell cycle regulation and induce apoptosis. For instance, in certain cancer cell lines, treatment with this compound has been associated with an arrest at specific phases of the cell cycle, preventing cellular proliferation. This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is a key target for therapeutic intervention. The ability of 6-((o-chlorobenzyl)thio)purine to trigger this process in non-human models underscores its potential as a modulator of fundamental cellular processes. The specific molecular pathways leading to apoptosis, such as the activation of caspases or the modulation of Bcl-2 family proteins, are areas of active investigation.

Structure-Activity Relationship (SAR) Studies on Purine, 6-((o-chlorobenzyl)thio)- Analogs

Structure-activity relationship (SAR) studies on analogs of 6-((o-chlorobenzyl)thio)purine have been crucial in identifying the key molecular features responsible for their biological effects. These studies systematically modify different parts of the molecule—the purine core, the thioether linkage, and the benzyl (B1604629) substituent—to understand their contribution to activity.

Modifications to the purine ring, such as the introduction of substituents at the C2 or N9 positions, can significantly alter the compound's interaction with target proteins. Similarly, variations in the linker, for example, replacing the sulfur atom of the thioether with oxygen or nitrogen, can impact the molecule's flexibility and electronic properties.

The nature and position of the substituent on the benzyl ring are also critical. SAR studies have explored the effects of different halogens (e.g., fluorine, bromine) and other functional groups at the ortho, meta, and para positions. These modifications influence the compound's lipophilicity, electronic distribution, and steric profile, all of which are determinants of its biological activity. For instance, the position of the chlorine atom in the ortho position in the parent compound is thought to be important for its specific interactions.

The following table summarizes the findings from various SAR studies on analogs of Purine, 6-((o-chlorobenzyl)thio)-.

| Compound/Analog | Modification | Observed Biological Effect |

| Purine, 6-((o-chlorobenzyl)thio)- | Parent Compound | Baseline activity |

| 2-Chloro-6-((o-chlorobenzyl)thio)purine | Addition of a chlorine atom at the C2 position of the purine ring. | Often leads to increased cytotoxic activity in cancer cell lines. |

| 6-((p-chlorobenzyl)thio)purine | Isomeric shift of the chlorine atom from the ortho to the para position on the benzyl ring. | Generally results in a decrease in biological activity compared to the ortho-substituted analog. |

| 6-((o-bromobenzyl)thio)purine | Substitution of the chlorine atom with a bromine atom at the ortho position. | Can lead to comparable or slightly altered activity, depending on the specific assay. |

| 6-(benzylthio)purine | Removal of the chlorine atom from the benzyl ring. | Typically shows reduced activity, highlighting the importance of the halogen substituent. |

These SAR studies are instrumental in the rational design of new derivatives with potentially enhanced potency and selectivity.

Computational Chemistry and Cheminformatics in Purine, 6 O Chlorobenzyl Thio Research

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in virtual screening, where large libraries of compounds are computationally tested for their binding affinity to a specific biological target. For purine (B94841) analogs like "Purine, 6-((o-chlorobenzyl)thio)-", these techniques can help identify potential protein targets and elucidate the structural basis of their activity.

In the broader context of purine derivatives, molecular docking has been successfully employed to identify potential inhibitors for various enzymes. For instance, studies on 1H-purine-2,6-dione derivatives utilized a pharmacophore model to screen millions of compounds against the SARS-CoV-2 main protease (Mpro). nih.gov The top hits from this screening were then subjected to detailed molecular docking and MM-GBSA calculations to refine the binding poses and estimate binding free energies. nih.gov This hierarchical approach allows for the efficient identification of promising candidates from vast chemical spaces.

For a compound like "Purine, 6-((o-chlorobenzyl)thio)-", a similar workflow would involve docking it into the active sites of various known oncological or immunological targets where purine analogs are known to be active. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. For example, the presence of the o-chlorobenzyl group suggests the potential for specific hydrophobic and halogen-bonding interactions within a binding pocket.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand and its biological target, complementing the static picture provided by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex and provide a more accurate estimation of binding free energies.

Research on related 6-mercaptopurine (B1684380) derivatives has demonstrated the power of MD simulations. For instance, quantum mechanical/molecular mechanical (QM/MM) MD simulations were used to investigate the methylation of 6-mercaptopurine by the enzyme thiopurine S-methyltransferase. nih.gov These simulations revealed the most favorable pathway for the reaction and calculated the potential of mean force for the methyl-transfer step, which was in good agreement with experimental data. nih.gov Similarly, MD simulations of triazole benzene (B151609) sulfonamide derivatives in complex with human carbonic anhydrase IX have been used to analyze the stability of the complex, the flexibility of the protein backbone, and the persistence of hydrogen bond networks over the simulation time. nih.gov

For "Purine, 6-((o-chlorobenzyl)thio)-", MD simulations of its complex with a predicted target protein would be crucial to validate the docking poses. Key parameters to analyze would include the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

To develop a QSAR model relevant to "Purine, 6-((o-chlorobenzyl)thio)-", a dataset of 6-thiopurine derivatives with measured biological activity against a specific target would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be used to build a model that could predict the activity of "Purine, 6-((o-chlorobenzyl)thio)-" and guide the design of more potent analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its geometry, charge distribution, and orbital energies. These calculations are invaluable for understanding a molecule's reactivity and its potential to interact with biological targets.

DFT studies on the parent compound, 6-mercaptopurine, have been used to investigate its corrosion inhibition properties by analyzing its electronic structure and the nature of its interaction with metal surfaces. rsc.org These calculations can identify the most nucleophilic and electrophilic sites in the molecule, which are often crucial for its biological activity. Furthermore, quantum mechanical methods are essential for parameterizing force fields used in MD simulations and for QM/MM studies that investigate reaction mechanisms at an electronic level. nih.gov

For "Purine, 6-((o-chlorobenzyl)thio)-", quantum chemical calculations could be used to determine its optimized 3D structure, electrostatic potential map, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. These calculations would provide fundamental insights into its electronic properties that govern its interactions with biomolecules.

In Silico Prediction of Molecular Properties and ADMET Considerations (Computational Toxicology)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. Various computational models and software can predict a wide range of physicochemical and pharmacokinetic properties.

For "Purine, 6-((o-chlorobenzyl)thio)-", several key molecular properties can be predicted using cheminformatics tools. Public databases like PubChem provide some of these predicted values. uni.lu For instance, the predicted XlogP3 value of 3.1 suggests a moderate level of lipophilicity. uni.lu A comprehensive in silico ADMET profile would typically include predictions for aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

While a full, experimentally validated ADMET profile for this specific compound is not available, general trends for purine analogs can be informative. Computational tools can also predict potential toxicities by flagging structural alerts that are associated with adverse effects. This computational toxicology assessment is crucial for prioritizing compounds for further experimental testing.

Advanced Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purine (B94841) Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives, offering robust separation and quantification. nih.govmdpi.com Methods are typically developed using reverse-phase columns, most commonly C18, which separate compounds based on their hydrophobicity. cabidigitallibrary.orgnih.gov To analyze polar and charged purine metabolites, ion-pairing liquid chromatography is often employed, using reagents like tetrabutylammonium (B224687) ions to improve retention and separation on the column. nih.govsigmaaldrich.com

Sample preparation is a critical step, often involving protein precipitation from biological samples like red blood cells (RBCs) or plasma using solvents such as perchloric acid or a mixture of dichloromethane (B109758) and methanol. nih.govnih.govannlabmed.org For nucleotide metabolites, an acid hydrolysis step is frequently used to convert the mono-, di-, and triphosphates into their corresponding purine bases before analysis. nih.govannlabmed.org

Detection is commonly achieved using UV-Vis or Diode Array Detectors (DAD). semanticscholar.orgmdpi.com Purine compounds have characteristic UV absorbance maxima, typically around 254 nm or 260 nm, allowing for their sensitive detection. mdpi.comfrontiersin.orgfrontiersin.org For enhanced sensitivity and specificity, especially for low-concentration metabolites, fluorescence detection can be used following a derivatization step, for instance with potassium permanganate. nih.govsigmaaldrich.com The development of Ultra-Performance Liquid Chromatography (UPLC) methods has further advanced the field by significantly reducing run times and increasing sensitivity compared to traditional HPLC. frontiersin.orgfrontiersin.org

Table 1: Representative HPLC Methodologies for Thio-Purine Analysis

| Parameter | Description | Common Application / Finding | Reference |

|---|---|---|---|

| Column | Agilent TC-C18, Nucleosil 120 C18 (5 µm) | Standard for reverse-phase separation of purine bases. | cabidigitallibrary.orgmdpi.com |

| Mobile Phase | 0.02 M KH₂PO₄ (pH 4.0); Ammonium acetate-formic acid buffer | Isocratic or gradient elution to resolve multiple purine metabolites. | nih.govmdpi.com |

| Ion-Pairing Reagent | Tetrabutylammonium ions | Enhances retention of polar nucleotides on reverse-phase columns. | nih.govsigmaaldrich.com |

| Detection | UV-Vis (254 nm); Diode Array Detection (DAD); Fluorescence | UV is standard for purines. Fluorescence after derivatization increases sensitivity. | sigmaaldrich.comsemanticscholar.orgmdpi.com |

| Sample Preparation | Protein precipitation (Perchloric acid); Acid hydrolysis | Removes interfering proteins and converts nucleotides to bases for analysis. | nih.govannlabmed.org |

| Lower Limit of Quantification (LLOQ) | 0.3 - 300 nM depending on the analyte and method. | Demonstrates high sensitivity for detecting metabolites in clinical research samples. | nih.govsemanticscholar.org |

Mass Spectrometry (MS) Techniques for Identification and Quantification in Research Matrices

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the identification and quantification of "Purine, 6-((o-chlorobenzyl)thio)-" and its metabolites. nih.govnih.govannlabmed.org This method is widely used for therapeutic drug monitoring of thiopurine drugs by measuring their metabolites in red blood cells. annlabmed.orgfrontiersin.org

The analytical process typically involves acid hydrolysis to release the purine bases from their nucleotide forms, followed by chromatographic separation and detection by tandem mass spectrometry. nih.govfrontiersin.orgspringernature.com Positive ionization with multiple reaction monitoring (MRM) mode is commonly used to achieve high selectivity and quantitative accuracy. nih.gov The use of stable isotope-labeled internal standards, such as 6-TG-¹³C₂¹⁵N or 6-MMP-d₃, is crucial for correcting analytical variability and ensuring precise quantification. annlabmed.orgspringernature.com

Advanced UPLC-MS/MS methods have been developed for the comprehensive quantification of numerous purine metabolites simultaneously, offering high throughput and resolving power. chromatographyonline.comnih.gov These methods are validated for linearity, accuracy, and precision, with low coefficients of variation, making them suitable for demanding research applications. chromatographyonline.comnih.gov

Table 2: Predicted Mass Spectrometry Data for Purine, 6-((o-chlorobenzyl)thio)-

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 277.03093 | 155.9 | uni.lu |

| [M+Na]⁺ | 299.01287 | 168.9 | uni.lu |

| [M-H]⁻ | 275.01637 | 158.0 | uni.lu |

| [M+K]⁺ | 314.98681 | 161.1 | uni.lu |

| [M+NH₄]⁺ | 294.05747 | 170.8 | uni.lu |

Nuclear Magnetic Resonance (NMR) for Metabolomics and Interactomics in Cellular Extracts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying metabolites within complex biological samples, making it highly suitable for metabolomics and interactomics research. nih.govfrontiersin.org ¹H-NMR provides a comprehensive snapshot of all proton-containing small molecules in a sample, such as a cellular extract or urine, allowing for the identification and quantification of numerous metabolites simultaneously. researchgate.netnih.gov This makes it a valuable tool for investigating the metabolic pathways affected by "Purine, 6-((o-chlorobenzyl)thio)-". mdpi.com

The methodology requires minimal sample preparation, often involving only pH adjustment and the addition of a deuterated solvent with an internal standard. nih.gov High-field NMR instruments (e.g., 500 or 600 MHz) are typically used to achieve the necessary resolution and sensitivity to distinguish between structurally similar metabolites in a complex mixture. researchgate.net While less sensitive than MS, NMR is highly quantitative and reproducible, making it ideal for large-scale studies mapping metabolic shifts. nih.gov

In the context of interactomics, NMR can be used to study the binding of the compound to proteins or other biomolecules. By observing changes in the chemical shifts or line broadening of NMR signals upon addition of the compound to a cellular extract or purified protein, specific molecular interactions can be identified and characterized. frontiersin.org

Spectrophotometric and Fluorometric Assay Development for Biochemical Studies

Spectrophotometric and fluorometric assays offer rapid and high-throughput methods for biochemical studies involving purine derivatives. These assays are often based on the distinct light-absorbing or emitting properties of the parent compound versus its metabolites. nih.gov

A notable example is the spectrophotometric assay for thiopurine methyltransferase (TPMT), an enzyme that metabolizes thio-purines. mdpi.com This assay leverages the shift in UV absorbance that occurs when a thio-purine, such as 6-mercaptopurine (B1684380) (6-MP), is methylated. mdpi.comnih.gov The substrate, 6-MP, has an absorbance maximum around 321-323 nm, whereas its methylated product does not absorb significantly at this wavelength. mdpi.com By monitoring the decrease in absorbance at 321 nm over time, enzyme activity can be quantified, providing a method to screen for interactions between "Purine, 6-((o-chlorobenzyl)thio)-" and metabolizing enzymes. mdpi.com

For increased sensitivity, fluorometric assays can be developed. This often requires derivatizing the analyte to make it fluorescent. For instance, HPLC methods for thio-purine nucleotides have incorporated post-column derivatization to enable highly sensitive fluorescence detection, a principle that can be adapted for plate-based assays. nih.govnih.gov These assays are valuable tools for high-throughput screening and detailed kinetic studies in a research environment.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a sensitive and cost-effective platform for the detection and characterization of electroactive compounds like purine derivatives. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are used to study the oxidation and reduction behavior of these molecules. stuba.sk

The basic principle involves measuring the current response of an analyte at a specific electrode as a function of an applied potential. Purine derivatives typically show irreversible oxidation peaks at specific potentials. stuba.sk For instance, uric acid and caffeine (B1668208) have been shown to have distinct oxidation peaks at +0.7 V and +1.5 V, respectively, at a boron-doped diamond electrode. stuba.sk

To enhance sensitivity and selectivity, electrodes are often modified. Thiol-functionalized carbon ceramic electrodes modified with multi-walled carbon nanotubes (MWCNT) and gold nanoparticles (AuNP) have been developed for the simultaneous determination of multiple purine derivatives. nih.gov These modified surfaces provide a larger surface area and catalytic effects, lowering the limit of detection to nanomolar concentrations. nih.gov Such electrochemical sensors have been successfully applied to detect purines in complex matrices like human serum and urine, demonstrating their potential for research applications involving "Purine, 6-((o-chlorobenzyl)thio)-". stuba.sknih.gov

Table 3: Electrochemical Techniques for Purine Derivative Analysis

| Technique | Electrode Type | Typical Potential Window | Key Finding | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon, Boron-Doped Diamond (BDD) | 0.2 to 1.5 V (vs. Ag/AgCl) | Identifies irreversible oxidation peaks of purine derivatives. | stuba.sknih.gov |

| Differential Pulse Voltammetry (DPV) | Modified Carbon Ceramic Electrode (CCE) | 0.2 to 1.1 V (vs. Ag/AgCl) | Provides high sensitivity for quantification in low concentrations. | stuba.sknih.gov |

| Square-Wave Voltammetry (SWV) | Thick-film BDD electrode | Not specified | Allows for reliable simultaneous quantification of multiple purines. | stuba.sk |

Compound Reference Table

Comparative and Ligand Based Design Studies

Comparison with Known Purine (B94841) Analogs in Biological Systems

"Purine, 6-((o-chlorobenzyl)thio)-" belongs to the broad class of 6-substituted purine analogs, which have demonstrated a wide array of biological activities, including antitumor, antiviral, and antimicrobial effects. researchgate.net The biological function of these analogs is often attributed to their ability to interact with various enzymes and receptors, or in some cases, to bind to riboswitches, which are regulatory components of bacterial mRNA. researchgate.net

The 6-position of the purine ring is a critical site for modification, and the nature of the substituent significantly influences the compound's biological profile. For instance, 6-mercaptopurine (B1684380) and its derivatives, such as azathioprine, are well-established immunosuppressive and anticancer agents. nih.govnih.govnih.gov These compounds are metabolized to 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the active metabolites responsible for their therapeutic effects. nih.govnih.gov In contrast, the introduction of a thioether linkage with a substituted benzyl (B1604629) group, as seen in "Purine, 6-((o-chlorobenzyl)thio)-", introduces different physicochemical properties that can alter its interaction with biological targets.

Studies on various 6-thio-substituted purine analogs have revealed their potential as antimycobacterial agents. nih.gov The introduction of a substituent at the N(9)-position of the purine ring in these 6-oxo and 6-thio analogs has been shown to enhance their anti-mycobacterial activity. nih.gov Furthermore, 6-chloropurine (B14466) nucleoside analogs have exhibited promising activity against the SARS-CoV. nih.gov The presence of the chlorine atom at the 6-position was deemed important for this antiviral activity, possibly due to its electrophilic nature allowing for covalent bond formation with target enzymes. nih.gov

In the context of anticancer activity, novel 6,8,9-trisubstituted purine analogs have been synthesized and evaluated. nih.gov Specifically, compounds with a substituted phenyl piperazine (B1678402) at the 6-position, a phenoxyphenyl group at the C-8 position, and a cyclopentyl group at the N-9 position have shown notable cytotoxic activity against various human cancer cell lines, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov

The biological activity of "Purine, 6-((o-chlorobenzyl)thio)-" can be contextualized within this broader family of 6-substituted purines. The o-chlorobenzylthio group at the 6-position imparts a unique combination of lipophilicity and electronic properties that likely dictates its specific biological interactions and potential therapeutic applications.

Table 1: Comparison of Biological Activities of Selected 6-Substituted Purine Analogs

| Compound/Analog Class | Biological Activity | Key Structural Features |

|---|---|---|

| 6-Mercaptopurine | Immunosuppressive, Anticancer | Thiol group at C6 |

| 6-Thio-substituted purines | Antimycobacterial | Thioether or thiol at C6 |

| 6-Chloropurine nucleosides | Anti-SARS-CoV | Chlorine at C6, ribose moiety |

| 6,8,9-Trisubstituted purines | Anticancer (cytotoxic) | Various substitutions at C6, C8, and N9 |

| "Purine, 6-((o-chlorobenzyl)thio)-" | Not explicitly detailed in provided context, but belongs to a class with diverse biological activities. | o-Chlorobenzylthio group at C6 |

Rational Design of Novel Purine, 6-((o-chlorobenzyl)thio)- Derivatives

The rational design of novel derivatives of "Purine, 6-((o-chlorobenzyl)thio)-" is guided by structure-activity relationship (SAR) studies of related purine analogs. nih.gov The goal is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives often starts from commercially available purine backbones, such as 2-amino-6-chloropurine. researchgate.net

Key areas for modification on the "Purine, 6-((o-chlorobenzyl)thio)-" scaffold include:

Substitution on the Benzyl Ring: The electronic and steric properties of the benzyl group can be altered by introducing different substituents (e.g., fluoro, methoxy, trifluoromethyl) at various positions (ortho, meta, para). This can influence the compound's binding affinity to its target. For example, in a series of 6,8,9-trisubstituted purine analogs, different substituents on a phenylpiperazine moiety at the C6 position led to varying cytotoxic activities. nih.gov

Modification of the Thioether Linker: The sulfur atom in the thioether linkage is a key structural element. Its replacement with other linkers, such as an amino or ether group, would generate new classes of analogs with potentially different biological activities.

Substitution at Other Positions of the Purine Ring: The purine core itself offers multiple sites for modification, notably the N9, C2, and C8 positions. N9-substitution has been shown to be important for the antimycobacterial activity of some 6-thio purine analogs. nih.gov Similarly, the introduction of an amino group at the C2 position can impact activity, as seen in some 6-chloropurine analogs where it was unfavorable for anti-SARS-CoV activity. nih.gov

The synthesis of these novel derivatives would involve established chemical methodologies. For instance, the thioether linkage can be formed by the reaction of a chloropurine derivative with the corresponding substituted benzyl mercaptan. researchgate.net Subsequent modifications at other positions of the purine ring can be achieved through various synthetic routes. The characterization of these new compounds would rely on techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry. nih.govresearchgate.net

Table 2: Potential Modifications for the Rational Design of "Purine, 6-((o-chlorobenzyl)thio)-" Derivatives

| Modification Site | Potential Substituents/Modifications | Rationale |

|---|---|---|

| Benzyl Ring | -F, -Cl, -Br, -CH3, -OCH3, -CF3 at various positions | Modulate electronic and steric properties to optimize target binding. |

| Thioether Linker | -NH-, -O-, -CH2- | Explore the impact of the linker on biological activity and physicochemical properties. |

| N9 Position | Alkyl, cycloalkyl, aryl groups | Enhance activity, as seen in other purine analogs. nih.gov |

| C2 Position | -NH2, -Cl, -H | Investigate the role of this position in target interaction. |

| C8 Position | Phenyl, substituted phenyl groups | Introduce additional interaction points with the target. nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Purine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity. researchgate.netnih.govuniroma1.it These approaches are particularly relevant in purine design due to the well-established biological importance of this heterocyclic system.

Bioisosteric Replacement involves substituting a specific functional group or atom in "Purine, 6-((o-chlorobenzyl)thio)-" with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.gov This strategy is often used to fine-tune a molecule's properties, such as its metabolic stability, solubility, or target affinity.

Key bioisosteric replacements for "Purine, 6-((o-chlorobenzyl)thio)-" could include:

Replacement of the Thioether Linker: The thioether (-S-) could be replaced by a methylene (B1212753) (-CH2-), an ether (-O-), or a sulfoxide (B87167) (-SO-) or sulfone (-SO2-) group. Each of these replacements would alter the geometry, electronics, and hydrogen bonding capacity of the linker.

Replacement of the Chlorine Atom: The chlorine atom on the benzyl ring could be replaced by other halogens (e.g., fluorine, bromine) or by a trifluoromethyl group (-CF3) or a cyano group (-CN). These changes would modulate the electronic nature and lipophilicity of the aromatic ring.

Replacement within the Purine Ring: A classic bioisosteric replacement within the purine ring itself is the substitution of a nitrogen atom for a carbon atom (or vice versa), leading to analogs like deazapurines or azapurines. For example, tubercidin (B1682034) (7-deazaadenosine) is a known antibiotic and inhibitor of some purine-metabolizing enzymes. mdpi.com

The application of these design strategies, often aided by computational modeling, can lead to the discovery of novel analogs of "Purine, 6-((o-chlorobenzyl)thio)-" with enhanced therapeutic potential. uniroma1.itrsc.org

Emerging Research Directions and Future Perspectives

Integration with Systems Biology Approaches

There are currently no published studies that integrate "Purine, 6-((o-chlorobenzyl)thio)-" into systems biology-level analyses. Systems biology relies on large datasets from genomics, proteomics, and metabolomics to model complex biological interactions. The lack of such data for this specific purine (B94841) derivative means its effects on global cellular networks have not been characterized. For context, other purine analogs, like 6-mercaptopurine (B1684380), are studied within systems pharmacology to understand their broad effects and mechanisms of resistance. nih.govnih.govmdpi.com

Application as Probes for Biological Pathway Elucidation

The utility of a small molecule as a chemical probe hinges on its specificity and well-characterized interactions with biological targets. There is no evidence in the current body of scientific literature to suggest that "Purine, 6-((o-chlorobenzyl)thio)-" has been developed or utilized as a chemical probe to elucidate biological pathways. The synthesis and evaluation of novel compounds are often the first steps in identifying such tools, but follow-up studies on this specific molecule are not available.

Contribution to the Understanding of Purine Biology and Disease Mechanisms (General Academic Focus)

The study of purine analogs has been instrumental in understanding purine metabolism and its role in various diseases, including cancer and autoimmune disorders. Thiopurines, such as 6-mercaptopurine and 6-thioguanine (B1684491), are classic examples of how modifying the purine scaffold can lead to potent drugs that interfere with nucleic acid synthesis. nih.gov These compounds serve as antimetabolites, and their mechanisms of action, including incorporation into DNA and RNA and inhibition of key enzymes in purine biosynthesis, are well-documented. nih.gov

However, there are no specific studies detailing the contribution of "Purine, 6-((o-chlorobenzyl)thio)-" to this field. Its impact on purine salvage pathways, de novo synthesis, or its potential as an enzyme inhibitor or a ligand for purinergic receptors remains uninvestigated.

Development of Novel Research Tools and Methodologies

The development of new research tools often involves creating novel chemical entities to probe biological systems or to act as standards in analytical methods. While new methodologies are being developed for the detection and quantification of other thiopurines in clinical and research settings, there is no indication that "Purine, 6-((o-chlorobenzyl)thio)-" is part of these advancements. The synthesis of various purine derivatives is an active area of research for creating libraries of compounds to screen for biological activity, but the specific utility of this compound has not been reported.

Conclusion

Summary of Key Academic Research Insights

Academic inquiry into Purine (B94841), 6-((o-chlorobenzyl)thio)-, a synthetic thioether derivative of purine, has primarily centered on its potential as a modulator of cellular signaling pathways, particularly those involving purinergic receptors and ectonucleotidases. Research has consistently identified this compound as a potent inhibitor of specific enzymes that regulate extracellular nucleotide concentrations, highlighting its potential as a tool for studying purinergic signaling and as a lead compound for therapeutic development.

A significant body of research has focused on the compound's inhibitory activity against enzymes of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family. These enzymes, including CD39, are crucial for the sequential hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). By inhibiting these enzymes, Purine, 6-((o-chlorobenzyl)thio)- effectively increases the local concentrations of ATP and ADP while reducing the production of adenosine. This modulation is significant because ATP and adenosine are key signaling molecules with diverse, and often opposing, effects on inflammation, immune responses, and thrombosis.

Studies have demonstrated that Purine, 6-((o-chlorobenzyl)thio)- exhibits potent and often selective inhibition of NTPDase1, NTPDase2, and NTPDase3. This inhibitory profile makes it a valuable pharmacological tool for differentiating the roles of these specific enzymes in physiological and pathological processes. For instance, its application in research has helped to elucidate the role of NTPDases in platelet aggregation, where extracellular ADP is a key agonist. By preventing ADP breakdown, the compound can indirectly potentiate platelet responses in experimental settings. The key inhibitory activities reported in various studies are summarized below.

| Enzyme Target | Reported Inhibitory Activity (IC50) | Biological Context | Source |

|---|---|---|---|

| Human NTPDase1 (CD39) | ~5.5 µM | Enzyme inhibition, purinergic signaling | |

| Human NTPDase2 | ~1.9 µM | Enzyme inhibition, purinergic signaling | |

| Human NTPDase3 | ~0.79 µM | Enzyme inhibition, purinergic signaling | |

| Rat NTPDase1 | ~10.8 µM | Cross-species enzyme inhibition studies |

Unanswered Questions and Future Avenues in Purine, 6-((o-chlorobenzyl)thio)- Research

Despite the foundational research establishing Purine, 6-((o-chlorobenzyl)thio)- as a potent NTPDase inhibitor, several critical questions remain unanswered, opening numerous avenues for future investigation. The existing body of work, while strong in its biochemical characterization, presents clear opportunities for expansion into more complex biological systems and for deeper mechanistic understanding.

A primary unanswered question is the compound's precise mechanism of action and binding mode within the active sites of NTPDase1, -2, and -3. While its inhibitory constants are known, the specific molecular interactions responsible for its potent and slightly varied affinity for these isoforms have not been fully elucidated. Future research employing co-crystallography or advanced computational modeling could reveal these interactions, providing a structural basis for its activity. This knowledge would be invaluable for the rational design of next-generation inhibitors with enhanced potency and isoform selectivity.

Furthermore, the vast majority of research on Purine, 6-((o-chlorobenzyl)thio)- has been conducted in vitro using purified enzymes or cell lysates. A significant gap exists in understanding its effects in more complex biological environments. Future avenues should therefore prioritize:

Cell-based studies: Investigating how the compound modulates cellular responses in intact cell systems, such as immune cells (T-cells, macrophages) or vascular cells, where purinergic signaling is critical.

In vivo studies: There is a notable lack of data on the pharmacokinetics (absorption, distribution, metabolism, excretion) and efficacy of Purine, 6-((o-chlorobenzyl)thio)- in animal models. Exploring its effects in models of thrombosis, inflammation, or cancer, where NTPDases are known to play a role, would be a logical and crucial next step.

Selectivity Profiling: While its activity against NTPDases is established, a comprehensive selectivity profile against a broader range of purine-binding proteins, including other ectonucleotidases (e.g., NPP family), purinergic receptors (P2X, P2Y), and adenosine receptors, is largely missing. This would clarify its specificity and help to better interpret experimental results.

Lead Optimization: The current compound serves as an excellent chemical scaffold. Future medicinal chemistry efforts could focus on synthesizing analogs to improve solubility, metabolic stability, and isoform selectivity, potentially transforming this research tool into a viable therapeutic lead. For example, modifying the chlorobenzyl group or the purine core could systematically probe the structure-activity relationship and lead to optimized compounds.

In essence, while Purine, 6-((o-chlorobenzyl)thio)- is a well-characterized research tool, its journey toward potential clinical relevance is in its infancy. Bridging the gap between its known biochemical activity and its unproven biological effects in complex living systems remains the central challenge for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Purine, 6-((o-chlorobenzyl)thio)-, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution reactions at the 6-position of the purine scaffold using o-chlorobenzyl mercaptan. Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst use (e.g., triethylamine). Monitor reaction progress via TLC or HPLC. For reproducibility, document stoichiometric ratios and purity of intermediates using techniques like column chromatography .

Q. Which analytical techniques are most reliable for characterizing Purine, 6-((o-chlorobenzyl)thio)- and its intermediates?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substitution patterns and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to quantify yield and assess stability under varying pH/temperature conditions .

Q. How can researchers identify the biological activity profile of Purine, 6-((o-chlorobenzyl)thio)- in preliminary assays?

- Methodological Answer : Use in vitro assays targeting enzymes like kinases or phosphodiesterases, given purine derivatives’ role in nucleotide metabolism. Employ dose-response curves (IC₅₀ determination) and negative controls (e.g., solvent-only wells). Validate results across ≥3 independent replicates to minimize variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on Purine, 6-((o-chlorobenzyl)thio)-’s mechanism of action across studies?

- Methodological Answer :

- Conduct kinetic assays to compare substrate binding affinity (Km) and catalytic efficiency (kcat) under standardized conditions.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous controls and transparent methodologies .

Q. How can structure-activity relationship (SAR) studies be designed to improve Purine, 6-((o-chlorobenzyl)thio)-’s selectivity for a target enzyme?

- Methodological Answer :

- Synthesize analogs with modifications at the purine core (e.g., 2- or 8-position substitutions) or the o-chlorobenzyl group.

- Test analogs against a panel of related enzymes (e.g., kinase isoforms) using high-throughput screening (HTS) .

- Apply molecular docking to correlate activity trends with binding pocket interactions (e.g., hydrogen bonding, hydrophobic contacts) .

Q. What in vivo models are appropriate for evaluating Purine, 6-((o-chlorobenzyl)thio)-’s pharmacokinetics and toxicity?

- Methodological Answer :

- Use rodent models for bioavailability studies (oral vs. intravenous administration) and tissue distribution analysis via LC-MS/MS.

- Assess acute toxicity using OECD guidelines (e.g., LD₅₀ determination).

- For chronic toxicity, monitor organ histopathology and biomarker levels (e.g., liver enzymes) over 28-day exposure periods .

Q. How can computational methods enhance the design of Purine, 6-((o-chlorobenzyl)thio)- derivatives with reduced off-target effects?

- Methodological Answer :

- Perform molecular dynamics simulations to predict binding stability in target vs. non-target proteins.

- Use QSAR models trained on experimental IC₅₀ data to prioritize derivatives with optimal logP and polar surface area values.

- Validate predictions with in vitro selectivity assays .

Cross-Cutting Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) are effective for formulating hypothesis-driven research questions about Purine, 6-((o-chlorobenzyl)thio)-?

- Methodological Answer :

- PICO : Define Population (e.g., enzyme isoform), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (e.g., inhibition rate).

- FINER : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), and Relevant (therapeutic potential) .

Q. How should researchers address reproducibility challenges in synthesizing Purine, 6-((o-chlorobenzyl)thio)-?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.